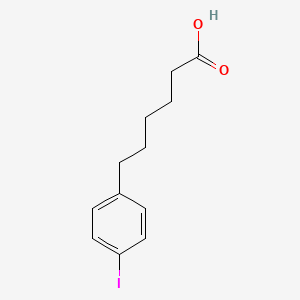

6-(4-Iodophenyl)hexanoic acid

説明

科学的研究の応用

Radiochemical Stability and In Vivo Distribution : 6-Iodo-4-oxa-hexanoic acid, an analogue of 6-iodo-hexanoic acid, has been evaluated for its radiochemical stability and in vivo distribution in mice. This research indicates the potential use of the β-iodoethoxyl group in iodine radiolabelling, which is crucial in nuclear medicine for diagnostic imaging (Hamant et al., 1994).

Induced Plant Resistance : Hexanoic acid has been found to induce resistance in plants against various pathogens. This study demonstrates that hexanoic acid application in citrus results in metabolic changes, implicating the mevalonic and linolenic pathways in the plant’s defensive response. This research provides insights into the use of hexanoic acid in agriculture for enhancing plant immunity (Llorens et al., 2016).

DNA Sequencing and Protection of Hydroxyl Groups : 6-Amino-4-oxo-hexanoic acid, a derivative of levulinic acid, has been developed as a fluorescent probe for protection of hydroxyl groups. This compound shows potential in the field of DNA sequencing and as a detectable protecting group (Rasolonjatovo & Sarfati, 1998).

Modification in Organic Synthesis : 6-(Methylsulfinyl)hexanoic acid has been employed as a substitute for DMSO in Swern oxidation reactions. This research contributes to the field of organic synthesis by offering a more efficient and recyclable method for converting alcohols to aldehydes or ketones (Liu & Vederas, 1996).

Hexanoic Acid Production in Yeast : The construction of engineered biosynthetic pathways in yeast for hexanoic acid production is a significant advancement. This study in Kluyveromyces marxianus demonstrates the potential of yeast in producing hexanoic acid, a precursor for fine chemistry (Cheon et al., 2014).

Corrosion Inhibition : Schiff’s bases derived from lysine and various aldehydes, including those related to hexanoic acid, have been studied as corrosion inhibitors for mild steel. This research offers insights into the application of these compounds in protecting metals from corrosion (Gupta et al., 2016).

作用機序

Safety and Hazards

“6-(4-Iodophenyl)hexanoic acid” may be harmful if swallowed, in contact with skin, or if inhaled . It can cause severe skin burns and eye damage, and may cause respiratory irritation . Therefore, it’s important to handle this compound with care, using appropriate personal protective equipment and following safety protocols .

特性

IUPAC Name |

6-(4-iodophenyl)hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15IO2/c13-11-8-6-10(7-9-11)4-2-1-3-5-12(14)15/h6-9H,1-5H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTWLOJBITUCZTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCCCC(=O)O)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

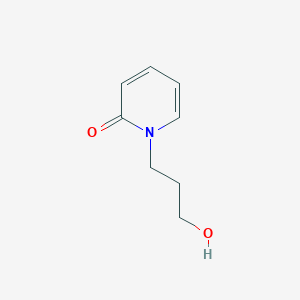

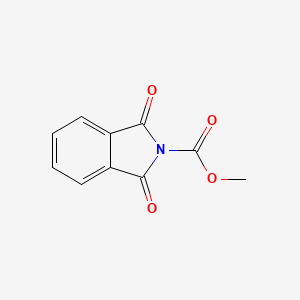

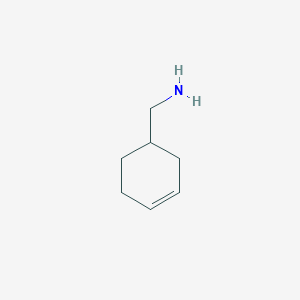

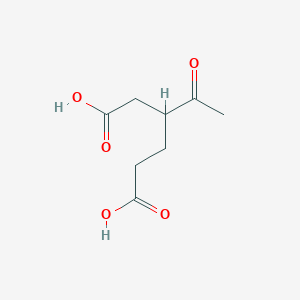

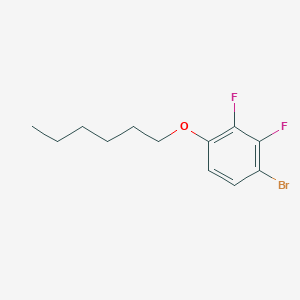

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Azabicyclo[2.2.1]heptane-1,7-dicarboxylic acid, 3-hydroxy-, 7-(1,1-dimethylethyl) 1-methyl ester, (1R,3R,4S)-rel-](/img/structure/B3255531.png)

![(1R,2S,5S)-Rel-3-boc-3-azabicyclo[3.1.0]hexane-2-methanol](/img/structure/B3255595.png)